
5-Benzyl-6-methylthiouracil
Overview
Description
5-Benzyl-6-methylthiouracil is a derivative of thiouracil, a class of compounds known for their antithyroid properties This compound features a benzyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-methylthiouracil typically involves the condensation of ethyl acetoacetate with thiourea, followed by the introduction of a benzyl group at the 5-position. The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. The process can be summarized as follows:
- Condensation of ethyl acetoacetate with thiourea to form 6-methylthiouracil.
- Benzylation of 6-methylthiouracil using benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions
The thioether (-SMe) and NH groups participate in nucleophilic and electrophilic substitutions:
Alkylation of Thioether Group
Reaction with phenacyl bromide derivatives under fusion conditions (DMF, 10 min) forms imine intermediates , which cyclize to yield fused pyrimidines (e.g., pteridines) :
text5-Benzyl-6-methylthiouracil + Phenacyl bromide → 6-Amino-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4-dione
Mechanism :
- Nucleophilic attack by C5-NH2 on the carbonyl of phenacyl bromide.
- Cyclocondensation via S<sub>N</sub>2 displacement of bromide .
Oxidation of Thioether to Sulfone
Treatment with dimethyldioxirane (DMDO) oxidizes -SMe to -SO<sub>2</sub>Me :
textThis compound → 5-Benzyl-6-methylsulfonyluracil
Applications : Enhances electrophilicity for further functionalization .
Cyclocondensation Reactions
This compound undergoes cyclization with α-bromoacetophenones to form triazinoindoles or lumazine derivatives :
Substrate | Product | Conditions |
---|---|---|
This compound + 2-bromoacetophenone | 5-Benzyl-8-methyl-3-methylsulfanyl- triazino[5,6-b]indole | DMF, 20 min, 120°C |
Key Features :
- Intramolecular cyclization via elimination of HBr .
- Lumazine derivatives exhibit fluorescence properties .
Functionalization via Electrophilic Aromatic Substitution
The benzyl group directs electrophilic substitution at the para position:
Reaction | Reagent | Product |
---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-(4-Nitrobenzyl)-6-methylthiouracil |
Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | 5-(4-Chlorobenzyl)-6-methylthiouracil |
Limitations : Steric hindrance from the methylthio group reduces reactivity at position 6 .
Metal Complexation
The thiouracil core binds to transition metals (e.g., Cu<sup>2+</sup>), forming stable complexes :
textThis compound + CuSO<sub>4</sub> → [Cu(C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>OS)SO<sub>4</sub>]
Applications : Catalysis or antimicrobial agents .
Biological Reactivity
While not a direct chemical reaction, this compound inhibits thyroid peroxidase , reducing thyroid hormone synthesis . Its methylthio group enhances lipid solubility, improving bioavailability .
Scientific Research Applications
Pharmacological Applications
Antithyroid Activity
5-Benzyl-6-methylthiouracil is primarily recognized for its antithyroid properties. It functions by inhibiting the synthesis of thyroid hormones, making it a useful agent in treating hyperthyroidism. Studies have shown that it is significantly more effective than its parent compound, thiouracil. For instance, research indicates that this compound exhibits about ten times the antithyroid activity compared to thiouracil and is only slightly less potent than propylthiouracil .
Mechanism of Action
The mechanism involves the reduction of iodine uptake by the thyroid gland, thereby decreasing hormone production. In experimental settings, rats treated with this compound showed a marked reduction in thyroid iodine concentration and thyroid enlargement . This property is critical for managing conditions like Graves' disease, where excessive thyroid hormone production occurs.
Carcinogenic Studies
Induction of Thyroid Tumors
Research has demonstrated that prolonged exposure to this compound can lead to thyroid tumors in animal models. In studies involving Wistar rats, administration of the compound resulted in a significant incidence of thyroid adenomas and carcinomas, especially when combined with low iodine diets . The data suggest a potential link between this compound and carcinogenic effects, highlighting the need for careful consideration in therapeutic contexts.
Case Study Overview
In a notable study, groups of female Wistar rats were administered this compound alongside known carcinogens. The results indicated that the compound significantly increased the incidence of MNU-induced thyroid tumors from 4% to approximately 77% when combined with methylthiouracil . This raises important questions regarding its safety profile when used therapeutically.
Industrial Applications
Corrosion Inhibition
Beyond its biological applications, this compound has been studied for its effectiveness as a corrosion inhibitor in various industrial settings. Research indicates that it can effectively reduce corrosion rates in mild steel exposed to acidic environments. For example, laboratory tests have shown up to 100% inhibition efficiency at specific concentrations .
Mechanism of Action
The mechanism of action of 5-Benzyl-6-methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid activity. This mechanism is similar to other thiouracil derivatives, which also target thyroid peroxidase.
Comparison with Similar Compounds
Methylthiouracil: A closely related compound with similar antithyroid properties.
Propylthiouracil: Another thiouracil derivative used clinically to treat hyperthyroidism.
Methimazole: A thioamide compound with a similar mechanism of action but different chemical structure.
Uniqueness: 5-Benzyl-6-methylthiouracil is unique due to the presence of both benzyl and methyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiouracil derivatives. Its specific substitution pattern can influence its reactivity and interactions with biological targets.
Biological Activity
5-Benzyl-6-methylthiouracil (BMU) is an organosulfur compound recognized for its significant biological activity, particularly in the context of thyroid function and related disorders. This article provides a comprehensive overview of its mechanisms, pharmacokinetics, biochemical interactions, and relevant case studies.
Target and Mode of Action
BMU primarily targets the thyroid gland, specifically inhibiting the synthesis of thyroid hormones by interfering with the enzyme thyroid peroxidase (TPO). TPO catalyzes the iodination of tyrosine residues in thyroglobulin, a precursor to thyroid hormones. By binding to the active site of TPO, BMU effectively reduces the production of thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism and energy homeostasis in the body.
Pharmacokinetics
The pharmacokinetic profile of BMU indicates a delayed onset of action, often requiring up to two weeks to observe clinical effects in hyperthyroid patients. This delay is attributed to the existing stores of thyroglobulin and other physiological factors. Long-term administration can lead to adaptive changes in thyroid function, which may alter hormone levels and gland morphology over time.
Inhibition of Thyroid Hormone Synthesis
BMU's primary biochemical effect is the inhibition of thyroid hormone synthesis. Studies have demonstrated that BMU interacts with TPO, significantly reducing the levels of T4 and T3 in serum. This inhibition not only affects hormone levels but also alters cellular signaling pathways related to thyroid hormone regulation .
Cellular Effects
In vitro studies reveal that BMU can induce changes in gene expression linked to thyroid metabolism. The compound affects various cell types, particularly thyroid follicular cells, leading to decreased synthesis and secretion of thyroid hormones. Additionally, prolonged exposure to BMU may result in cellular adaptations that could influence overall thyroid function.
Clinical Applications
BMU has been studied for its potential therapeutic applications in managing hyperthyroidism. A notable case involved patients with Graves' disease who experienced significant reductions in serum T4 levels after treatment with BMU. The compound's efficacy was comparable to that of other antithyroid agents like propylthiouracil (PTU), but with different pharmacological profiles regarding side effects and duration of action .
Experimental Studies
Several animal studies have explored the effects of BMU on thyroid function. For instance:
- Wistar Rats : A study administered BMU at varying concentrations and observed a significant decrease in plasma T4 levels after two weeks, correlating with increased thyroid-stimulating hormone (TSH) levels .
- Mice Models : Long-term exposure led to morphological changes in the thyroid gland and alterations in hormone synthesis pathways, indicating potential long-term consequences on endocrine health .
Comparative Biological Activity
The following table summarizes key biological activities associated with BMU compared to other thiouracil derivatives:
Compound | Primary Action | Clinical Use | Side Effects |
---|---|---|---|
This compound | Inhibits TPO; reduces T4/T3 synthesis | Hyperthyroidism treatment | Rash, liver dysfunction |
Propylthiouracil (PTU) | Similar action as BMU | Hyperthyroidism treatment | Agranulocytosis |
Methylthiouracil | Inhibits TPO; less potent than PTU | Hyperthyroidism treatment | Thyroid carcinoma risk |
Properties
IUPAC Name |
5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCHUDIUXJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189886 | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36361-79-2 | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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